2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
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Overview
Description
Molecular Structure Analysis
Imidazole is a planar molecule and due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are involved in various chemical reactions, but the specific reactions would depend on the substituents attached to the imidazole ring.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide” would depend on the specific substituents attached to the imidazole ring.Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives have been shown to possess good antimicrobial properties. Compounds with similar structures have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms .
Antioxidant Activity
Some imidazole compounds have demonstrated significant antioxidant potential. They have been tested using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and compared favorably to standard antioxidants such as ascorbic acid .
Anti-HIV Activity
Indole derivatives, which share a common heterocyclic structure with imidazoles, have been reported to exhibit anti-HIV activity. Molecular docking studies have been performed to assess their effectiveness against HIV-1 .
Enzyme Inhibition
Imidazole compounds have been found to be active in enzyme inhibition assays, showing selectivity and potency that can sometimes exceed that of reference drugs like celecoxib .
Anticancer Activity
The synthesis and characterization of novel imidazole derivatives have been linked to anticancer activity. These compounds target specific pathways involved in cancer cell proliferation .
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in various everyday applications. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .
Formation of C–N Bonds
Methods for the synthesis of benzimidazole derivatives involve the formation of carbon-nitrogen (C–N) bonds, which are crucial for creating a wide range of chemical entities with potential therapeutic applications .
Mechanism of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and functional groups. Some imidazole compounds act by binding to specific receptors or enzymes in the body, thereby altering their function . The exact targets and mode of action would depend on the specific compound and its structure.
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of imidazole compounds .
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2.BrH/c1-15-9-11-17(12-10-15)21-18(16-6-3-2-4-7-16)14-20-13-5-8-19(20)21;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZFIVZWNCXRZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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